molecular formula C9H11BrClNO B13276621 (3R)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL

(3R)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL

Cat. No.: B13276621
M. Wt: 264.54 g/mol
InChI Key: GTQNDGPSOADBFZ-SECBINFHSA-N
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Description

(3R)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL is an organic compound that features a chiral center at the third carbon atom. This compound is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with a hydroxyl group on the propan-1-ol backbone. The unique arrangement of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination and Chlorination: The starting material, a phenyl ring, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the desired positions.

    Amination: The brominated and chlorinated phenyl compound is then subjected to amination, where an amino group is introduced at the third carbon position.

    Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the propan-1-ol backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL
  • (3R)-3-Amino-3-(3-chloro-4-bromophenyl)propan-1-OL
  • (3R)-3-Amino-3-(3-iodo-4-chlorophenyl)propan-1-OL

Uniqueness

(3R)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. This distinct structure can result in different pharmacological profiles and applications compared to similar compounds.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

(3R)-3-amino-3-(3-bromo-4-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrClNO/c10-7-5-6(1-2-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1

InChI Key

GTQNDGPSOADBFZ-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CCO)N)Br)Cl

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)Br)Cl

Origin of Product

United States

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